molecular formula C257H375N73O83S7 B13763819 Murodermin CAS No. 54017-73-1

Murodermin

Cat. No.: B13763819
CAS No.: 54017-73-1
M. Wt: 6040 g/mol
InChI Key: WLGOTMXHWBRTJA-GACYYNSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Murodermin, also known as recombinant murine epidermal growth factor, is a synthetic form of mouse epidermal growth factor. This compound acts as an epidermal growth factor receptor agonist, which means it binds to and activates the epidermal growth factor receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Murodermin is synthesized using recombinant DNA technology. The gene encoding the murine epidermal growth factor is inserted into a suitable expression vector, which is then introduced into a host cell, typically Escherichia coli or yeast. The host cells are cultured under specific conditions to express the epidermal growth factor, which is then purified through a series of chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of the genetically modified host cells. The fermentation process is optimized to maximize the yield of the epidermal growth factor. After fermentation, the cells are lysed to release the protein, which is then purified using techniques such as ion exchange chromatography, affinity chromatography, and size exclusion chromatography .

Chemical Reactions Analysis

Types of Reactions

Murodermin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in disulfide bond formation, which is crucial for maintaining its three-dimensional structure .

Common Reagents and Conditions

The synthesis and purification of this compound involve reagents such as restriction enzymes, ligases, and various chromatographic resins. The conditions for these processes include specific pH levels, temperatures, and ionic strengths to ensure the stability and activity of the protein .

Major Products Formed

The major product formed from the synthesis of this compound is the recombinant murine epidermal growth factor itself. During the purification process, various by-products and impurities are removed to obtain a highly pure form of the protein .

Mechanism of Action

Murodermin exerts its effects by binding to the epidermal growth factor receptor on the cell surface. This binding activates the receptor’s intrinsic kinase activity, leading to the phosphorylation of specific tyrosine residues. The phosphorylated receptor then initiates a cascade of downstream signaling pathways, including the MAPK/ERK pathway, which promotes cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Murodermin

This compound is unique due to its origin from murine sources, which makes it particularly useful for studies involving mouse models. Its recombinant nature allows for large-scale production and consistent quality, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

54017-73-1

Molecular Formula

C257H375N73O83S7

Molecular Weight

6040 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-4-amino-2-[[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,50S,53S,56S,59S,62S,68S,73S,76S,85S)-76-(2-amino-2-oxoethyl)-30-[(2S)-butan-2-yl]-27-(2-carboxyethyl)-18,62-bis(carboxymethyl)-44-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-9-[(1R)-1-hydroxyethyl]-15,24,53,56-tetrakis(hydroxymethyl)-12,59,68-tris[(4-hydroxyphenyl)methyl]-33-(1H-imidazol-5-ylmethyl)-21,73-bis(2-methylpropyl)-36-(2-methylsulfanylethyl)-8,11,14,17,20,23,26,29,32,35,38,45,51,54,57,60,63,66,69,71,74,77,80,83,86-pentacosaoxo-85-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,52,55,58,61,64,67,70,72,75,78,81,84,87-pentacosazatricyclo[37.31.17.046,50]heptaoctacontane-6-carbonyl]amino]-4-oxobutanoyl]amino]-25-[(2S)-butan-2-yl]-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-16-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-6,9,12,15,18,21,24,27,30-nonaoxo-28-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C257H375N73O83S7/c1-20-123(15)203-245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)110-415-418-114-181(242(401)324-202(122(13)14)247(406)326-203)320-227(386)165(90-188(262)347)307-241(400)180-113-417-416-111-178-240(399)300-156(79-120(9)10)220(379)306-164(89-187(261)346)208(367)279-98-189(348)278-99-194(353)323-201(121(11)12)246(405)321-179(239(398)293-151(68-75-414-19)216(375)305-163(87-134-97-271-116-284-134)232(391)325-204(124(16)21-2)248(407)295-150(64-67-196(356)357)215(374)314-173(106-333)233(392)299-155(78-119(7)8)221(380)310-169(94-200(364)365)230(389)315-174(107-334)234(393)302-160(83-130-48-58-138(342)59-49-130)231(390)328-206(126(18)338)250(409)322-180)112-419-420-115-182(288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345)252(411)330-74-31-41-184(330)244(403)317-176(109-336)237(396)316-175(108-335)235(394)301-159(82-129-46-56-137(341)57-47-129)224(383)308-166(91-197(358)359)209(368)280-100-190(349)286-158(223(382)319-178)81-128-44-54-136(340)55-45-128/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1

InChI Key

WLGOTMXHWBRTJA-GACYYNSASA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC4=CC=C(C=C4)O)CC(=O)O)CC5=CC=C(C=C5)O)CO)CO)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC8=CN=CN8)CCSC)C(C)C)CC(=O)N)CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]9CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC9=O)C(C)C)[C@@H](C)CC)CC1=CC=C(C=C1)O)CO)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)[C@@H](C)O)CC1=CC=C(C=C1)O)CO)CC(=O)O)CC(C)C)CO)CCC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC4=CC=C(C=C4)O)CC(=O)O)CC5=CC=C(C=C5)O)CO)CO)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)NC(C(=O)N1)CC8=CN=CN8)CCSC)C(C)C)CC(=O)N)CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC9CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC9=O)C(C)C)C(C)CC)CC1=CC=C(C=C1)O)CO)CC(=O)O)CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)O)CC1=CC=C(C=C1)O)CO)CC(=O)O)CC(C)C)CO)CCC(=O)O

Origin of Product

United States

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